molecular formula C8H9NO5S B8399115 Methyl 3-(sulfamoyloxy)benzoate

Methyl 3-(sulfamoyloxy)benzoate

Cat. No.: B8399115
M. Wt: 231.23 g/mol
InChI Key: ABIZANDNSOJLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(sulfamoyloxy)benzoate is a benzoic acid derivative featuring a sulfamoyloxy (-OSO₂NH₂) substituent at the 3-position of the benzene ring and a methyl ester group at the carboxyl position. This compound belongs to the broader class of sulfamate esters, which are characterized by their sulfonamide-linked oxygen functionality. For example, sulfamate esters like estrogen-3-O-sulfamates (EMATEs) are noted for their anticancer and enzyme-inhibitory properties .

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 3-sulfamoyloxybenzoate

InChI

InChI=1S/C8H9NO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

ABIZANDNSOJLBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl/Sulfonate Substituents

  • Methyl 3-(hexylsulfamoyl)benzoate (CAS: 1820639-13-1): This compound replaces the sulfamoyloxy group with a hexylsulfamoyl (-SO₂NH-C₆H₁₃) moiety. It has a molecular formula of C₁₄H₂₁NO₄S and a molar mass of 299.39 g/mol. Unlike Methyl 3-(sulfamoyloxy)benzoate, its biological activity is uncharacterized in the evidence, but its synthesis likely involves coupling hexylamine with a sulfonyl chloride intermediate .
  • Methyl 3-(trifluoromethoxy)benzoate :
    Substituting the sulfamoyloxy group with a trifluoromethoxy (-OCF₃) group, this derivative is used in pharmaceutical intermediates. Its lipophilicity (due to CF₃) contrasts with the polar sulfamoyloxy group, impacting bioavailability .
  • Sulfonylurea Herbicides (e.g., Metsulfuron methyl): These agrochemicals, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, share a sulfonamide-urea-benzoate backbone. Their herbicidal activity arises from acetolactate synthase inhibition, a mechanism distinct from sulfamoyloxy derivatives .

Physicochemical Properties

  • Lipophilicity and Solubility :
    Alkyl benzoates (e.g., Methyl benzoate, Ethyl benzoate) exhibit logP values ranging from 1.96 (Methyl benzoate) to 3.62 (Butyl benzoate). The sulfamoyloxy group in this compound likely increases polarity, reducing logP compared to alkyl esters .
  • Thermal Stability : Sulfamates like EMATEs are stable under physiological conditions, suggesting this compound may similarly resist hydrolysis in vivo .

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